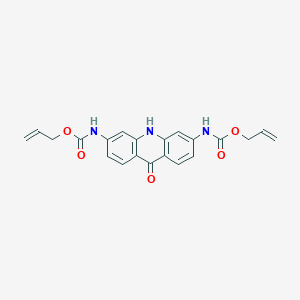
2,7-Bis(alloxycarbonylamino)-9(10H)acridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acridine derivatives, such as "2,7-Bis(alloxycarbonylamino)-9(10H)acridine," involves complex chemical reactions that often yield compounds with significant biological and chemical properties. Studies have focused on various synthetic pathways to create acridine and its derivatives, emphasizing their potential in diverse applications ranging from luminescence to chemical sensing. For example, Sazhnikov et al. (2013) reported the synthesis of 9-diarylamino-substituted acridines, highlighting the intricate balance between reaction conditions and the resulting molecular structure and properties (Sazhnikov et al., 2013).
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial in determining their chemical behavior and interaction with other molecules. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the orientation and electronic distribution within the molecule. Meszko et al. (2002) detailed the crystal structure of 9-(tert-butylamino)acridine, providing insights into the acridine moiety's folding and its implications on molecular properties (Meszko et al., 2002).
Chemical Reactions and Properties
Acridine derivatives undergo various chemical reactions, influencing their functional applications. The reactivity and chemical behavior of these compounds can be attributed to the acridine core's electronic structure and substituent effects. For instance, the chemiluminescent activity of new 9-substituted acridinium esters was explored by Smith et al. (2023), highlighting how different substituents affect the compounds' light-emitting properties (Smith et al., 2023).
Applications De Recherche Scientifique
DNA Affinity and Antitumor Applications
The acridine scaffold, which includes 2,7-Bis(alloxycarbonylamino)-9(10H)acridine, is noted for its DNA affinity and intercalative properties, marking it as a crucial pharmacophore in the design of antitumor drugs that target DNA. The global substitution on the heterocycle is pivotal in ensuring specific biological activity and selectivity for tumor cells. In the field of oncology, these compounds are especially promising due to their tumor-targeting properties. Applications include photodynamic therapy and the development of hypoxia-selective drugs, which are particularly relevant due to their focus on tumor cells (Belmont & Dorange, 2008).
Therapeutic Developments and Fluorescent Materials
Acridine derivatives have seen extensive exploration as potential therapeutic agents for a variety of diseases, including cancer, Alzheimer's, bacterial, and protozoan infections. Their primary mode of action is attributed to DNA intercalation and subsequent effects on biological processes related to DNA and its associated enzymes. Recent patents and literature emphasize the development of acridine derivatives with enhanced therapeutic potency and selectivity. Furthermore, these derivatives are also being examined for their use as fluorescent materials, underscoring their versatility in scientific applications (Zhang et al., 2014).
Antiproliferative Properties
Acridine derivatives have been thoroughly investigated for their multitarget qualities, including the inhibition of topoisomerase enzymes that regulate DNA topological changes and interference with DNA's vital biological function. Specifically, novel 9-substituted acridine heterocyclic compounds have shown promise due to their structure and structure-activity relationship, displaying IC50 values against various human cancer cell lines. This indicates their potential use as antiproliferative agents, with a significant focus on their interaction with topoisomerase and DNA base pairs (Aparna et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVEHIOZFNEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407467 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
CAS RN |
887353-18-6 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



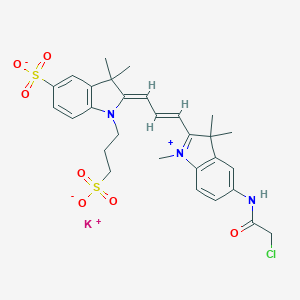
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)
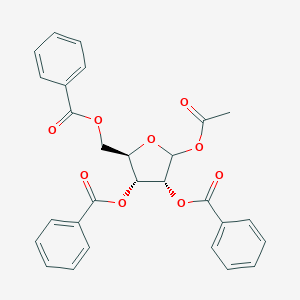
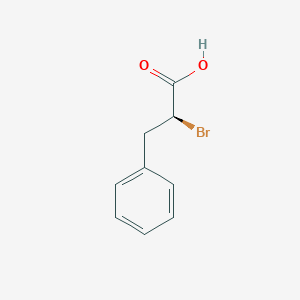
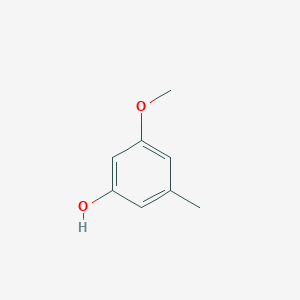
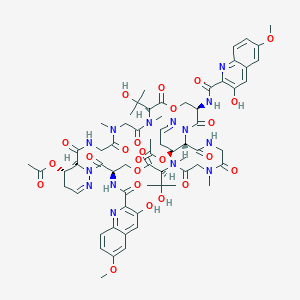
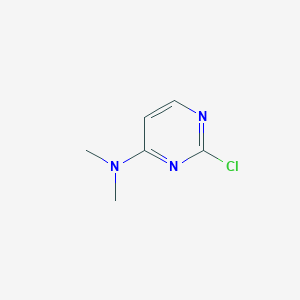
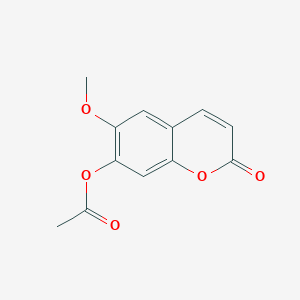
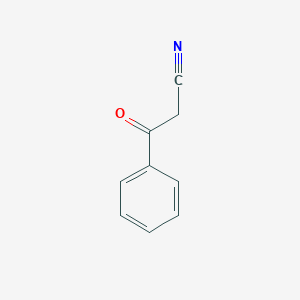
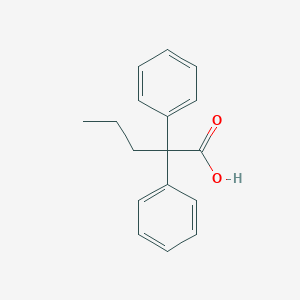
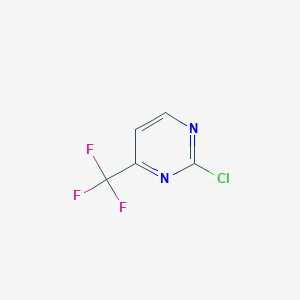
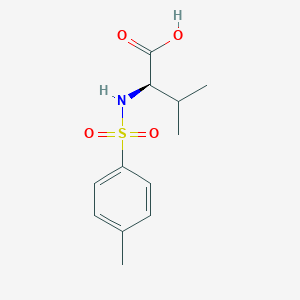
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
